molecular formula C11H17Cl B13197446 4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene

4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene

Cat. No.: B13197446
M. Wt: 184.70 g/mol
InChI Key: PVAJWDDANSTICJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloromethyl group and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene typically involves the chloromethylation of cyclobutylcyclohexene. This can be achieved through the reaction of cyclobutylcyclohexene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally require a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutylcyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of substituted cyclohexene derivatives.

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of cyclobutylcyclohexane.

Scientific Research Applications

4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclobutyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    4-(Chloromethyl)cyclohexene: Lacks the cyclobutyl group, resulting in different reactivity and applications.

Properties

Molecular Formula

C11H17Cl

Molecular Weight

184.70 g/mol

IUPAC Name

4-(chloromethyl)-4-cyclobutylcyclohexene

InChI

InChI=1S/C11H17Cl/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h1-2,10H,3-9H2

InChI Key

PVAJWDDANSTICJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCC=CC2)CCl

Origin of Product

United States

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